molecular formula C21H21NO3 B1613088 Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate CAS No. 898763-89-8

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate

Cat. No.: B1613088
CAS No.: 898763-89-8
M. Wt: 335.4 g/mol
InChI Key: TYZPSASIHVVMPD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a complex organic compound that features a benzoyl group attached to a benzoate ester, with a pyrrole moiety linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves the reaction of ethyl 4-(2,5-dihydro-1H-pyrrol-1-yl)benzoate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, industrial processes would incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrolinone derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used under basic conditions.

Major Products

    Oxidation: Pyrrolinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate
  • Ethyl 2-(2,5-dihydro-1H-pyrrol-1-yl)benzoate
  • Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Uniqueness

Ethyl 2-(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is unique due to the presence of both a benzoyl and a benzoate ester group, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-12H,2,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZPSASIHVVMPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643020
Record name Ethyl 2-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-89-8
Record name Ethyl 2-{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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